4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride
Description
4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (molecular formula: C₈H₉Cl₂NO, molecular weight: 206.07) is a benzofuran derivative with a chlorine substituent at the 4-position of the aromatic ring. The compound exists in enantiomeric forms, such as the (R)-isomer (CAS: 2102412-96-2), which is commercially available but often temporarily out of stock due to high demand . It is synthesized via reductive amination or coupling reactions, as seen in analogues like (±)-N-(4-bromo-2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride (52% yield via General Procedure B) . Applications include its use as a building block in medicinal chemistry, particularly for designing serotonin receptor agonists with beta-arrestin-biased signaling .
Properties
IUPAC Name |
4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIODMAWMUIYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384265-47-7 | |
| Record name | 4-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound belonging to the benzofuran family, characterized by its unique structural features that influence its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound contains a chloro substituent at the 4-position and an amine group at the 3-position of the dihydrobenzofuran ring, which enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 173.62 g/mol |
| Solubility | Soluble in water |
| Chiral Center | Yes (at carbon 3) |
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as topoisomerase I, which plays a crucial role in DNA replication and repair processes. This inhibition suggests potential anticancer properties, as topoisomerase inhibitors are commonly used in cancer therapies.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating infections.
- Neuropharmacological Effects : Given its structural similarities to other biologically active compounds, there is potential for neuropharmacological applications. The amine group can interact with neurotransmitter receptors, influencing neurological pathways.
Case Studies and Research Findings
Recent research has highlighted the biological activities of this compound through various studies:
- Anticancer Activity : A study demonstrated that compounds with similar structures exhibited significant anticancer effects by inducing apoptosis in cancer cells via topoisomerase inhibition. This mechanism was observed in various cancer cell lines, suggesting that this compound could have similar effects .
- Binding Affinity Studies : Binding assays have shown that this compound can effectively displace certain bromodomains from chromatin without cytotoxic effects on HEK293 cells. This indicates its potential as a selective inhibitor in therapeutic settings .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally related compounds to understand its unique properties better.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine | Exhibits different enzyme interactions due to bromine | |
| (S)-4-Bromo-2,3-dihydrobenzofuran-3-amine | Enantiomer with distinct biological activity potential | |
| (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine | Investigated for pharmacological activity |
Scientific Research Applications
Organic Synthesis
4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as:
- Nucleophilic Substitution : The amine group allows for substitution reactions to form derivatives with different functional groups.
- Cyclization Reactions : It can participate in cyclization to generate novel heterocyclic compounds.
- Functional Group Transformations : The chloro group can be replaced or modified to produce compounds with diverse chemical properties.
Medicinal Chemistry
Research indicates that this compound exhibits promising biological activities:
- Anticancer Activity : Studies have shown that derivatives of 4-chloro-2,3-dihydrobenzofuran-3-amine possess cytotoxic effects against various cancer cell lines. For instance, a study published in Frontiers in Pharmacology reported significant efficacy against K562 leukemia cells, highlighting the importance of halogen substitution for enhancing anticancer properties.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against several bacterial strains. Ongoing research aims to determine specific inhibitory concentrations (IC50 values) against these pathogens.
Mechanistic Studies
The mechanisms through which 4-chloro-2,3-dihydrobenzofuran-3-amine exerts its biological effects are under active investigation:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, potentially affecting pathways related to apoptosis and cell cycle regulation. This interaction is crucial for its anticancer efficacy .
- Receptor Modulation : It may act as a ligand for receptors implicated in inflammatory responses and cancer progression, indicating a multifaceted role in therapeutic applications.
Study 1: Anticancer Efficacy
A pivotal study demonstrated that derivatives of benzofuran compounds, including this compound, exhibited significant cytotoxicity against cancer cell lines such as K562 and HL60. The study emphasized the role of halogen substitution in enhancing anticancer properties.
Study 2: Mechanistic Insights
Research focused on the mechanistic insights into how this compound induces apoptosis in cancer cells found that it activates caspase pathways leading to programmed cell death. This mechanism is critical for its potential use as a therapeutic agent against hematological malignancies.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Compounds Compared:
Analysis:
- Positional Isomerism: Chlorine at the 4-, 5-, or 6-position alters the electronic distribution of the benzofuran ring.
- Fluorine Substitution: The 7-Fluoro analogue (C₈H₉ClFNO) has a lower molecular weight (189.61 vs. 206.07) and increased electronegativity, enhancing metabolic stability and solubility .
- Dual Halogenation: The 5-Cl-4-F derivative (C₈H₈Cl₂FNO) combines steric and electronic effects, which may improve bioavailability compared to mono-halogenated analogues .
Preparation Methods
Starting Materials and Initial Ring Formation
A common starting material is a substituted hydroxybenzoate derivative, such as 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate. This substrate undergoes cyclization to form the 2,3-dihydrobenzofuran core.
- Key reagents:
- Triphenylphosphine (PPh3)
- Diethyl azodicarboxylate (DEAD)
- Solvent: Tetrahydrofuran (THF)
- Conditions: Stirring at ambient temperature for 2 hours, followed by precipitation with n-heptane or similar nonpolar solvents to isolate the crude dihydrobenzofuran intermediate.
Chlorination Step
Selective chlorination at the 4-position of the benzofuran ring is achieved using chlorinating agents such as:
- N-chlorosuccinimide (NCS)
- Sulfuryl chloride (SO2Cl2)
- Other chlorinating reagents like sulfur oxychloride or tosyl chloride derivatives have been reported for related compounds.
The chlorination is typically conducted in solvents like dimethylformamide (DMF), acetonitrile, or toluene, with heating to moderate temperatures (60–100°C) for several hours to ensure complete substitution.
- Typical conditions:
- NCS (0.36 eq to 1 eq)
- Temperature: 60–100°C
- Reaction time: 4–6 hours
- Outcome: Formation of 4-chloro-2,3-dihydrobenzofuran derivatives with high regioselectivity.
Amination and Hydrochloride Salt Formation
The amino group at the 3-position is introduced or unmasked by hydrolysis or reduction of protected amine intermediates (e.g., acetylamino groups). After amination, the compound is converted into its hydrochloride salt by treatment with hydrochloric acid, which improves stability and solubility for further applications.
Representative Synthetic Route Example
Industrial Considerations and Optimization
- The synthetic route avoids highly corrosive and odorous reagents such as pyridine, improving safety and environmental compliance.
- Use of triphenylphosphine and DEAD enables efficient cyclization with good yields.
- Chlorination with N-chlorosuccinimide offers controlled substitution and is amenable to scale-up.
- The process is designed for easy isolation of intermediates by precipitation and filtration, reducing purification complexity.
- Reaction conditions are optimized for temperature and solvent choice to balance reaction rate and product stability.
Summary of Key Reaction Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Cyclization solvent | THF | Commonly used for solubility and reactivity |
| Cyclization temperature | Room temperature (20–25°C) | Mild conditions prevent side reactions |
| Chlorination reagent | N-chlorosuccinimide (NCS) | Preferred for selectivity and ease of handling |
| Chlorination solvent | DMF, Acetonitrile, or Toluene | Choice affects reaction rate and yield |
| Chlorination temperature | 60–100°C | Higher temperatures increase reaction rate |
| Chlorination time | 4–6 hours | Ensures complete substitution |
| Amination | Hydrolysis or reduction | Converts protected amine to free amine |
| Salt formation | HCl treatment | Stabilizes compound as hydrochloride salt |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, and how can intermediates be purified?
- Methodological Answer : The compound can be synthesized via tandem nucleophilic aromatic substitution (SNAr) and 5-exo-trig cyclization. For example, a similar dihydrobenzofuran derivative was prepared using NaH as a base, tert-butylamine as a nucleophile, and benzhydrol derivatives in anhydrous THF. Purification involves silica gel column chromatography with hexane/Et₂O gradients (10:1 ratio) to isolate the product in moderate yields (57%) . For hydrochloride salt formation, treatment with HCl in ethanol followed by recrystallization improves purity.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ or DMSO-d₆) confirm regiochemistry and stereochemistry. For example, a related compound showed diagnostic signals at δ 7.55–7.49 (aromatic protons) and δ 4.83 (methine proton adjacent to the amine) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M]+ at m/z 437.1738 for a derivative) .
- HPLC : Reverse-phase HPLC with UV detection ensures enantiomeric purity (>95%) for chiral variants .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Chiral resolution or asymmetric catalysis is required. For example, (R)- and (S)-enantiomers of related dihydrobenzofuran amines were separated using chiral HPLC columns (e.g., Chiralpak® IA) or synthesized via enantioselective hydrogenation with Rh catalysts and chiral ligands (e.g., BINAP). The hydrochloride salt’s configuration can be confirmed by circular dichroism (CD) or X-ray crystallography .
Q. What mechanistic insights exist for the formation of the dihydrobenzofuran core in this compound?
- Methodological Answer : Kinetic studies and isotopic labeling (e.g., ¹⁸O or deuterated reagents) can elucidate the SNAr/cyclization mechanism. For instance, the reaction proceeds via nucleophilic attack at the chloro-substituted carbon, followed by intramolecular cyclization to form the dihydrobenzofuran ring. Computational studies (DFT) using B3LYP/6-31G(d) models predict activation barriers and transition states .
Q. How does the hydrochloride salt form influence the compound’s stability and solubility in biological assays?
- Methodological Answer : Stability studies under varying pH (1–10) and temperatures (25–60°C) using UV-Vis spectroscopy or LC-MS reveal degradation pathways (e.g., hydrolysis of the amine group). The hydrochloride salt enhances aqueous solubility (tested via shake-flask method) compared to the free base, making it suitable for in vitro assays .
Q. What strategies are used to evaluate structure-activity relationships (SAR) for dihydrobenzofuran derivatives?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., fluoro, methoxy) at positions 5 or 6 to modulate electronic effects. For example, 5-methoxy variants showed altered binding affinities in receptor assays .
- Biological Testing : Perform in vitro kinase inhibition or GPCR binding assays. Parallel artificial membrane permeability assays (PAMPA) assess bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
